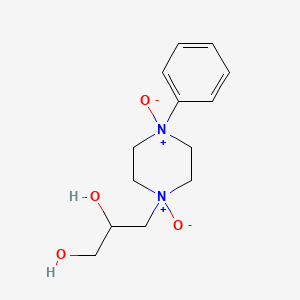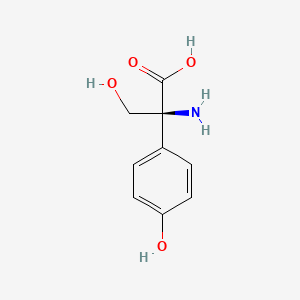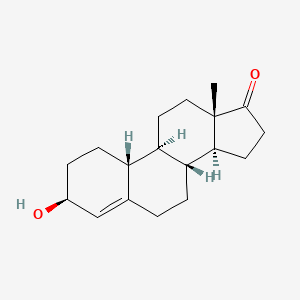
19-Norandrost-4-ene-3b-ol-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Norandrost-4-ene-3b-ol-17-one is a prohormone that converts to nandrolone, an anabolic-androgenic steroid. This compound is known for its muscle-building properties and is often used in bodybuilding and athletic performance enhancement . It is derived from nortestosterone and is recognized for its ability to promote lean muscle mass and improve physical performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrost-4-ene-3b-ol-17-one typically involves the chemical modification of dehydroepiandrosterone (DHEA). The process includes several steps such as oxidation, reduction, and esterification to achieve the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. These methods ensure high efficiency and consistency in the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, chloroform.
Major Products: The major products formed from these reactions include various nandrolone derivatives, which are used for different therapeutic and performance-enhancing purposes .
Applications De Recherche Scientifique
19-Norandrost-4-ene-3b-ol-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids.
Biology: Studied for its effects on muscle growth and recovery.
Medicine: Investigated for its potential in treating muscle-wasting diseases and hormone replacement therapy.
Industry: Utilized in the production of performance-enhancing supplements
Mécanisme D'action
The compound exerts its effects by converting to nandrolone in the body. Nandrolone binds to androgen receptors, promoting protein synthesis and muscle growth. It also enhances nitrogen retention and red blood cell production, contributing to improved endurance and recovery . The molecular targets include androgen receptors and pathways involved in muscle hypertrophy and repair .
Comparaison Avec Des Composés Similaires
- 19-Norandrostenedione
- 19-Norandrostenediol
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
Comparison: 19-Norandrost-4-ene-3b-ol-17-one is unique due to its specific conversion pathway to nandrolone, which provides a balanced anabolic to androgenic effect. Unlike other similar compounds, it has a lower risk of androgenic side effects, making it a preferred choice for those seeking muscle growth without significant androgenic effects .
Propriétés
Numéro CAS |
15396-48-2 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |
Clé InChI |
KOZHWRYZCHJCTL-MTLKIPAASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


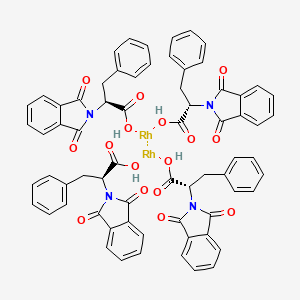


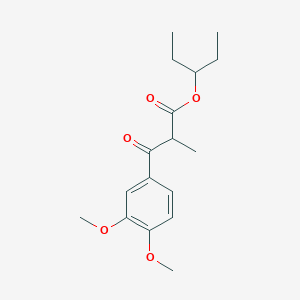
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

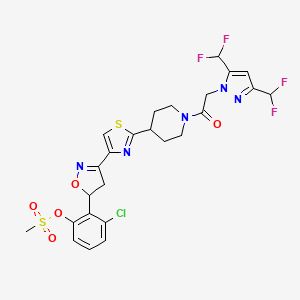

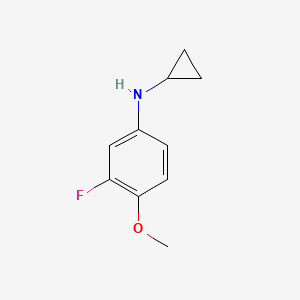
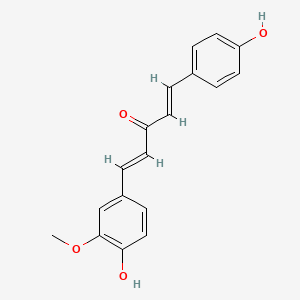
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
